molecular formula C22H18ClF3N6O3 B12406731 Pan-Trk-IN-2

Pan-Trk-IN-2

Cat. No.: B12406731
M. Wt: 506.9 g/mol
InChI Key: KQZFHDUZMBMCMO-UHFFFAOYSA-N
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Description

Pan-Trk-IN-2 is a potent inhibitor of tropomyosin receptor kinases (TRKs), which are part of the receptor tyrosine kinase family. These kinases are primarily expressed in neuronal tissues and play a crucial role in regulating cell survival, proliferation, and differentiation. This compound has shown significant potential in treating tumors driven by neurotrophic receptor tyrosine kinase (NTRK) gene fusions .

Preparation Methods

The synthesis of Pan-Trk-IN-2 involves several steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic routes typically involve the use of nitrogen-containing aromatic heterocyclic and benzo heterocyclic structures, which are crucial for enhancing the activity of TRK inhibitors . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Pan-Trk-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pan-Trk-IN-2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pan-Trk-IN-2 is unique in its ability to inhibit multiple TRK isoforms with high potency. Similar compounds include:

This compound stands out due to its robust activity against both wild-type and mutant forms of TRK, making it a valuable tool in cancer therapy .

Properties

Molecular Formula

C22H18ClF3N6O3

Molecular Weight

506.9 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(6,6-dimethyl-7-oxo-8H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino]phenyl]urea

InChI

InChI=1S/C22H18ClF3N6O3/c1-21(2)19(33)32-18-16(35-21)17(27-10-28-18)29-11-3-5-12(6-4-11)30-20(34)31-13-7-8-15(23)14(9-13)22(24,25)26/h3-10H,1-2H3,(H2,30,31,34)(H2,27,28,29,32,33)

InChI Key

KQZFHDUZMBMCMO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C

Origin of Product

United States

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